Product packaging for 4-Ethyl-2-fluoroaniline(Cat. No.:CAS No. 821791-69-9)

4-Ethyl-2-fluoroaniline

Cat. No.: B1343203
CAS No.: 821791-69-9
M. Wt: 139.17 g/mol
InChI Key: CORZDGJEVGIUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Fluorinated Organic Compounds in Scientific Disciplines

Fluorinated organic compounds are molecules that contain at least one carbon-fluorine bond. wikipedia.org The introduction of fluorine can dramatically alter the physical, chemical, and biological properties of a compound compared to its non-fluorinated counterpart. numberanalytics.comnumberanalytics.comontosight.ai This has led to their widespread use in numerous scientific fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com In medicine, for example, the addition of fluorine to a drug molecule can enhance its metabolic stability, binding affinity to target enzymes, and bioavailability. numberanalytics.comacs.orgccspublishing.org.cn Many top-selling pharmaceuticals contain fluorine for these reasons. acs.org In the agrochemical industry, fluorinated compounds are used to create more potent and selective herbicides, insecticides, and fungicides. numberanalytics.comccspublishing.org.cn The unique properties of fluorinated polymers, such as high thermal stability and chemical resistance, make them invaluable in materials science. numberanalytics.com

Significance of Fluorine Atom Incorporation in Aromatic Systems

The incorporation of fluorine into aromatic systems, such as a benzene (B151609) ring, is particularly significant. numberanalytics.com Fluorine's high electronegativity and small size allow it to exert powerful electronic effects without causing significant steric hindrance. numberanalytics.comtcichemicals.com This can lead to changes in the molecule's reactivity, stability, and intermolecular interactions. numberanalytics.comontosight.ai For instance, the presence of fluorine can influence the acidity of nearby functional groups and alter the electron density of the aromatic ring, thereby directing the course of chemical reactions. numberanalytics.comwikipedia.org The introduction of fluorine can also create new bonding interactions, which can stabilize the conformation of a molecule and enhance its binding to a biological target. ontosight.ai

Electronic and Stereoelectronic Effects of Fluorine Substitution

Fluorine is the most electronegative element, meaning it strongly attracts electrons. numberanalytics.com When attached to an aromatic ring, it withdraws electron density through the sigma bonds (an inductive or -I effect). wikipedia.org However, fluorine's lone pairs of electrons can also be donated back to the aromatic pi-system (a resonance or +M effect). wikipedia.org The interplay of these two opposing effects is complex and position-dependent. wikipedia.org Generally, the inductive effect is stronger, making the aromatic ring more electron-poor and less susceptible to electrophilic attack. numberanalytics.com However, the resonance effect can direct incoming electrophiles to the ortho and para positions. wikipedia.org Furthermore, the strong C-F bond can increase the thermal and chemical stability of the molecule. wikipedia.orgnih.gov

Context of Anilines as Fundamental Building Blocks in Organic Synthesis

Anilines, compounds containing an amino group attached to a benzene ring, are fundamental building blocks in organic synthesis. researchgate.netwiley.com The amino group is a versatile functional group that can be readily modified to create a wide variety of other functionalities. guidechem.com Anilines are used as starting materials for the production of dyes, polymers, pharmaceuticals, and agrochemicals. wiley.comuva.nl Their ability to undergo a range of chemical transformations, including diazotization, acylation, and coupling reactions, makes them indispensable tools for the synthetic chemist. guidechem.com

Positioning of 4-Ethyl-2-fluoroaniline within the Fluoroaniline (B8554772) Class: A Research Perspective

This compound is a member of the fluoroaniline family that has garnered interest as a specialized building block in research. Its structure, featuring a fluorine atom at the 2-position and an ethyl group at the 4-position of the aniline (B41778) ring, provides a unique combination of electronic and steric properties. This specific substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The presence of the fluorine atom can influence the molecule's reactivity and biological activity, while the ethyl group can affect its solubility and metabolic stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FN B1343203 4-Ethyl-2-fluoroaniline CAS No. 821791-69-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORZDGJEVGIUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611104
Record name 4-Ethyl-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821791-69-9
Record name 4-Ethyl-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 4 Ethyl 2 Fluoroaniline and Its Derivatives

Aromatic C-F Bond Activation and Transformation Mechanisms

The carbon-fluorine bond is the strongest single bond to carbon, presenting a significant challenge for selective activation and transformation. Research into the cleavage of this bond in molecules like 4-Ethyl-2-fluoroaniline is driven by the need to synthesize novel fluorinated compounds and to understand the metabolic pathways of fluorinated xenobiotics.

Hydrodefluorination (HDF) is a chemical process that involves the replacement of a fluorine atom with a hydrogen atom. This transformation is of significant interest for the detoxification of organofluorine compounds. For fluoroanilines, HDF typically proceeds through challenging C-F bond cleavage, which can be achieved under specific catalytic conditions. The high bond dissociation energy of the C-F bond (approximately 116 kcal/mol) necessitates potent catalytic systems, often involving transition metals or highly reactive radical species.

Mechanistically, catalytic HDF can follow several pathways. One common route involves the oxidative addition of the C-F bond to a low-valent transition metal center. However, due to the strength of the C-F bond, this step is often thermodynamically and kinetically challenging. An alternative is a reductive cleavage pathway, where an electron is transferred to the fluoroaromatic compound, generating a radical anion. This intermediate can then fragment, releasing a fluoride (B91410) ion and an aryl radical, which subsequently abstracts a hydrogen atom to yield the defluorinated product. The specific pathway is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and hydrogen source.

Defluoroamination, the substitution of a fluorine atom with an amino group, represents a direct method for the synthesis of substituted diamines. However, direct nucleophilic aromatic substitution (SNAr) on unactivated aryl fluorides like this compound is generally difficult. The high electronegativity of fluorine makes it a poor leaving group in SNAr reactions unless the aromatic ring is sufficiently activated by strong electron-withdrawing groups in the ortho and/or para positions.

Given the electron-donating nature of the ethyl and amino substituents on this compound, classical SNAr pathways are highly unfavorable. Alternative mechanistic strategies are therefore required. One potential, though less common, approach involves transition metal-catalyzed amination reactions. In such a catalytic cycle, the C-F bond would first need to be activated by the metal center, followed by a reductive elimination step that forms the new C-N bond. The feasibility of this process is contingent on overcoming the significant energetic barrier of the initial C-F bond activation.

The oxidative addition of an aryl C-F bond to a transition metal complex is a critical step in many catalytic cycles involving C-F bond functionalization. This process involves the formal insertion of the metal into the C-F bond, leading to an increase in both the oxidation state and the coordination number of the metal. For this compound, this reaction is particularly challenging due to the strength of the C-F bond.

FactorInfluence on Oxidative Addition of C-F BondRationale
Metal Center Electron-rich, low-valent metals (e.g., Ni(0), Pd(0)) are more effective.Higher electron density on the metal facilitates the cleavage of the strong C-F bond.
Ligands Bulky, electron-donating ligands (e.g., trialkylphosphines) enhance reactivity.Increased electron density on the metal center promotes the oxidative addition step.
Substrate Electronics Electron-withdrawing groups on the aromatic ring generally favor the reaction.They lower the energy of the LUMO of the C-F bond, making it more susceptible to attack.

Amine-Directed Reactivity and Coupling Processes

The amino group in this compound is a versatile functional handle that can direct a variety of chemical transformations, including the formation of new carbon-carbon and carbon-nitrogen bonds.

Aminocarbonylation is a powerful reaction for the synthesis of amides from aryl halides, carbon monoxide, and an amine. While the C-F bond of this compound is generally unreactive under typical palladium-catalyzed carbonylation conditions, related bromo- or iodo-substituted anilines readily undergo this transformation. The mechanism of palladium-catalyzed aminocarbonylation is well-established and proceeds through a series of fundamental organometallic steps.

The catalytic cycle typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex to form a Pd(II)-aryl intermediate. This is followed by the migratory insertion of carbon monoxide into the Pd-C bond to generate a Pd(II)-acyl complex. The final key step is the nucleophilic attack of an amine on the electrophilic acyl carbon, which, after reductive elimination, releases the amide product and regenerates the active Pd(0) catalyst. The efficiency of this process is influenced by factors such as the nature of the halide, the phosphine (B1218219) ligand, the base, and the reaction temperature and pressure.

StepDescriptionKey Intermediates
1. Oxidative Addition The aryl halide adds to the Pd(0) center.Pd(II)-aryl complex
2. CO Insertion Carbon monoxide inserts into the Pd-C bond.Pd(II)-acyl complex
3. Nucleophilic Attack The amine attacks the acyl carbon.Tetrahedral intermediate
4. Reductive Elimination The amide product is formed, and the Pd(0) catalyst is regenerated.Amide product, Pd(0) complex

The synthesis of N-allylated anilines is a common transformation in organic chemistry. While traditional methods often involve the reaction of the aniline (B41778) with an allyl halide, alternative strategies utilizing the ring-opening of strained cyclic precursors offer a more atom-economical approach. For a substrate like this compound, this could involve a transition metal-catalyzed reaction with a strained ring system, such as a cyclopropene (B1174273) or a cyclobutene (B1205218) derivative.

The mechanism for such a transformation would likely involve the coordination of the strained alkene to a transition metal catalyst, followed by nucleophilic attack of the aniline's nitrogen atom on one of the activated carbons of the ring. This would lead to the opening of the strained ring and the formation of a new C-N bond, ultimately yielding the corresponding allylamine. The regioselectivity and stereoselectivity of this ring-opening process would be highly dependent on the nature of the catalyst, the substituents on the strained ring, and the reaction conditions. This approach, while conceptually elegant, is an area of ongoing research, and its application to specific substrates like this compound would require dedicated investigation.

Oxidative Coupling Reaction Pathways

Oxidative coupling represents a powerful strategy for bond formation, often involving the direct functionalization of C-H bonds, thereby offering an atom-economical alternative to traditional cross-coupling methods. unirioja.es For derivatives of this compound, these reactions typically proceed via transition-metal catalysis, with metals such as rhodium, palladium, and ruthenium being common catalysts. unirioja.es The mechanistic pathways are generally understood to involve several key steps.

The catalytic cycle often commences with the activation of an N-H bond in the aniline derivative, followed by a C-H activation step. This C-H activation can occur through various mechanisms, a prevalent one being the concerted metalation-deprotonation (CMD) pathway. unirioja.es In this process, a metal complex, often bearing acetate (B1210297) or similar ligands, facilitates the cleavage of a C-H bond on the aromatic ring, leading to the formation of a metallacyclic intermediate. For this compound, the directing effect of the amino group would likely favor ortho-C-H activation.

Following the formation of the key metallacyclic intermediate, the reaction proceeds with the coupling partner, such as an alkyne or an alkene. A critical mechanistic juncture is the migratory insertion of the unsaturated partner into the metal-carbon or, in some cases, the metal-nitrogen bond. unirioja.es Subsequent reductive elimination from the metal center releases the final coupled product and regenerates the active catalyst, allowing the cycle to continue. The process requires an oxidant to maintain the catalytic cycle by reoxidizing the metal to its active state.

Reaction Type Typical Catalyst Key Mechanistic Steps Potential Product from this compound
C-H/N-H AnnulationRh(III)N-H activation, C-H activation (CMD), alkyne insertion, reductive eliminationSubstituted indole (B1671886) or quinoline (B57606) derivatives
Heteroaryl Cross-CouplingPd(II)C-H activation of both coupling partners, reductive eliminationBiaryl compounds (e.g., coupling with thiophene)

Radical Mechanisms in C-H Functionalization

The functionalization of C-H bonds via radical mechanisms offers a distinct set of pathways for modifying structures like this compound, particularly at the ethyl side chain. Copper-catalyzed radical-relay reactions, often employing oxidants like N-fluorobenzenesulfonimide (NFSI), are effective for C(sp³)–H functionalization. nih.govresearchgate.net

The mechanism is initiated by the formation of a nitrogen-centered radical from the oxidant. This radical, often in concert with a copper catalyst, acts as the species that promotes a hydrogen-atom transfer (HAT) from the substrate. nih.govresearchgate.net In the case of this compound, the benzylic C-H bonds of the ethyl group are prime targets for this HAT process due to their relative weakness, leading to the formation of a benzylic carbon-centered radical.

Once the organic radical is formed, its subsequent transformation is mediated by the copper(II) species in the reaction. Several pathways for the final bond formation have been proposed and computationally studied: nih.govresearchgate.net

Radical-Polar Crossover (RPC): The benzylic radical is oxidized by the Cu(II) complex to form a benzylic carbocation. This cation is then trapped by a nucleophile present in the reaction mixture. nih.govresearchgate.net

Reductive Elimination: The carbon radical can add to the Cu(II) center to form a transient organometallic copper(III) complex. Reductive elimination from this intermediate directly forms the new carbon-nucleophile bond. nih.govresearchgate.net

Radical Addition to a Ligand: The radical may directly attack a copper-bound ligand (e.g., cyanide), forming the product in an inner-sphere mechanism. This pathway is considered favorable for achieving high enantioselectivity in asymmetric variants. nih.gov

The preferred pathway is highly dependent on the nature of the ligands bound to the copper center and the specific nucleophile employed. nih.govresearchgate.net

Mechanistic Pathway Description Key Intermediate
Hydrogen-Atom Transfer (HAT)Abstraction of a hydrogen atom from the ethyl group's benzylic position.Benzylic carbon-centered radical
Radical-Polar Crossover (RPC)Oxidation of the radical to a carbocation, followed by nucleophilic attack.Benzylic carbocation
Reductive Elimination from Cu(III)Addition of the radical to Cu(II) followed by bond-forming elimination.Organometallic Cu(III) complex
Radical Addition to LigandDirect attack of the carbon radical on a copper-bound nucleophile.Cu(II)-ligand-radical complex

Rearrangement Reactions and Isomerization Studies

Smiles Rearrangement Mechanisms in N-Substituted Anilines

The Smiles rearrangement is a classical intramolecular nucleophilic aromatic substitution (SNAr) reaction. cdnsciencepub.com It involves the migration of an aryl group from a heteroatom to an adjacent nucleophilic center within the same molecule. For N-substituted derivatives of this compound, this rearrangement provides a pathway to transform one class of compounds into another, for instance, converting ether linkages to amine linkages.

The mechanism is initiated by a base, which deprotonates the nucleophilic group (e.g., an alcohol or amine), enhancing its nucleophilicity. This intramolecular nucleophile then attacks the ipso-carbon of the aniline ring—the carbon atom directly attached to the linking heteroatom. cdnsciencepub.comnih.gov This addition step proceeds through a spirocyclic transition state or a more stable intermediate known as a Meisenheimer complex. cdnsciencepub.comderpharmachemica.com The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups on the aromatic ring. Finally, the C-X bond (where X is the original linking heteroatom, like oxygen) cleaves, and the leaving group departs, completing the aryl migration.

Cyclization and Heterocycle Formation Pathways

Mechanisms of Quinoline Derivative Synthesis

This compound is a valuable precursor for the synthesis of fluorinated quinoline derivatives, a class of heterocycles with significant applications. Several classic named reactions can be employed, each following a distinct mechanistic pathway to construct the quinoline core.

Gould-Jacobs Reaction: This method begins with the condensation of this compound with a diethyl ethoxymethylidenemalonate derivative. nih.gov This is followed by a thermal cyclization reaction, which proceeds through a ketene (B1206846) intermediate, to form a 4-hydroxyquinoline. Subsequent hydrolysis and decarboxylation can yield the corresponding quinolin-4-one. nih.gov

Combes Synthesis: This reaction involves the condensation of the aniline with a 1,3-dicarbonyl compound. The resulting β-amino enone intermediate undergoes acid-catalyzed cyclization and dehydration to furnish the quinoline ring. iipseries.orgjptcp.com

Skraup Synthesis: In this reaction, the aniline is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). iipseries.org The sulfuric acid first dehydrates the glycerol to acrolein. The aniline then undergoes a Michael addition with acrolein, followed by acid-catalyzed cyclization and oxidation to yield the quinoline product. iipseries.org

Friedländer Synthesis: This synthesis involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For a derivative of this compound to be used in this reaction, it would first need to be converted into an appropriate 2-amino-3-fluorobenzaldehyde (B155958) or related ketone. The reaction is an aldol-type condensation followed by cyclization and dehydration. iipseries.org

Synthesis Method Reactants with this compound Key Intermediate Resulting Quinoline Type
Gould-JacobsDiethyl ethoxymethylidenemalonateAnilinomethylenemalonate4-Hydroxyquinoline-3-carboxylate
Combes1,3-Dicarbonyl compound (e.g., acetylacetone)β-Amino enone (Schiff base)Substituted quinoline
SkraupGlycerol, H₂SO₄, OxidantAcrolein adductSubstituted quinoline
Friedländer (requires pre-functionalization)α-Methylene carbonyl compoundN/ASubstituted quinoline

Thienopyrimidine Cyclization Processes

The synthesis of thienopyrimidines generally involves the construction of a pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) core. researchgate.netnaturalspublishing.com While this compound is not a direct precursor in the final cyclization step, it can be a crucial starting material for synthesizing the necessary substituted 2-aminothiophene intermediates.

A common route to thienopyrimidines starts with 2-aminothiophene-3-carboxylate or 2-aminothiophene-3-carbonitrile (B183302) derivatives. naturalspublishing.commdpi.com These thiophene synthons can undergo cyclization with various one-carbon reagents to form the pyrimidine ring.

Cyclization with Formamide (B127407): Heating a 2-aminothiophene derivative with formamide or a combination of formamide and ammonium (B1175870) formate (B1220265) leads to the formation of thieno[2,3-d]pyrimidin-4-ones. researchgate.netnih.gov

Cyclization with Isocyanates/Isothiocyanates: Reaction of a 2-aminothiophene with an isocyanate or isothiocyanate yields a ureido or thioureido intermediate, respectively. naturalspublishing.com Base-catalyzed cyclization of these intermediates provides thieno[2,3-d]pyrimidine-2,4-diones or their 2-thioxo analogues. naturalspublishing.commdpi.com

Cyclization with Formic Acid: Refluxing a 2-amino-3-cyanothiophene with formic acid can first hydrolyze the cyano group to a primary amide, which then cyclizes to afford the thienopyrimidinone. nih.gov

The role of an aniline like this compound would be in the initial steps to create a complex thiophene, for example, by being incorporated into a Gewald reaction precursor, which then produces the key 2-aminothiophene needed for the subsequent cyclization.

Imidazotriazine Ring Closure Reactions

The synthesis of imidazotriazines, a class of fused heterocyclic compounds with a wide range of biological activities, can be achieved through various synthetic routes. ijpsr.info While specific studies detailing the direct use of this compound in imidazotriazine ring closure reactions are not extensively documented in the reviewed literature, the general reactivity of aniline derivatives provides a basis for predicting their behavior in such transformations.

The construction of the imidazotriazine core often involves the reaction of a hydrazine-substituted imidazole (B134444) with a suitable carbonyl compound or an orthoester. For instance, novel derivatives of imidazo[2,1-c] nih.govinformahealthcare.comresearchgate.nettriazine have been synthesized from 4-arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones. researchgate.net In this approach, the hydrazino group of the imidazole precursor reacts with compounds like pyruvic acid, chloroacetyl chloride, or phenacyl bromide derivatives to yield the fused triazine ring system. researchgate.net

Another strategy involves the rearrangement of related heterocyclic systems. For example, imidazo[4,5-e] nih.govresearchgate.netthiazino[2,3-c] nih.govinformahealthcare.comresearchgate.nettriazines have been synthesized through a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] nih.govinformahealthcare.comresearchgate.nettriazines. nih.gov This indicates that the imidazotriazine scaffold can be accessed through various synthetic pathways, including skeletal rearrangements of more complex heterocyclic precursors.

Given the presence of the reactive amino group in this compound, it is plausible that this compound could serve as a precursor for the synthesis of substituted imidazotriazines. The amino group could be transformed into a hydrazine (B178648) or another reactive moiety, which could then participate in a ring-closure reaction to form the desired heterocyclic system. However, without specific experimental data, the precise reaction conditions and the viability of such a synthetic route for this compound remain to be empirically determined.

Formation of Densely Functionalized Tetrahydropyridines

The synthesis of densely functionalized tetrahydropyridines from this compound and its derivatives can be efficiently achieved through multicomponent reactions (MCRs). These reactions are highly valued for their ability to construct complex molecular architectures in a single step from simple starting materials, often with high atom economy and procedural simplicity. nih.govfrontiersin.org

One of the prominent methods for synthesizing tetrahydropyridines is a one-pot cyclo-condensation reaction involving an aldehyde, an aromatic amine (such as a 4-substituted aniline), and a β-carbonyl compound. informahealthcare.com The use of various catalysts can facilitate this transformation, leading to excellent yields of the desired products. For instance, nano-SnCl4/γ-Al2O3 has been demonstrated as an effective catalyst for the synthesis of poly-substituted tetrahydropyridine-3-carboxylates under thermal conditions in ethanol. researchgate.net

The plausible reaction mechanism for this transformation involves a series of sequential steps. Initially, the aromatic amine reacts with the β-carbonyl compound to form a β-enaminone, and with the aldehyde to generate an imine. These intermediates then undergo a series of intermolecular Mannich reactions, condensation, tautomerism, and intramolecular cyclization to yield the final tetrahydropyridine (B1245486) product. informahealthcare.com

The versatility of this multicomponent approach allows for the incorporation of a wide range of substituents on both the aldehyde and aniline components, leading to a diverse library of tetrahydropyridine derivatives. The reaction conditions for the synthesis of various functionalized tetrahydropyridines are summarized in the following table.

Aldehyde SubstituentAniline Substituentβ-Carbonyl CompoundCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-Cl4-FEthyl acetoacetatenano-SnCl4/γ-Al2O3Ethanol705-893 researchgate.net
4-NO24-FEthyl acetoacetatenano-SnCl4/γ-Al2O3Ethanol705-890 researchgate.net
4-Me4-FEthyl acetoacetatenano-SnCl4/γ-Al2O3Ethanol705-888 researchgate.net
H4-FEthyl acetoacetatenano-SnCl4/γ-Al2O3Ethanol705-885 researchgate.net

Thermal and Chemical Stability Studies of Fluoroanilines

The thermal and chemical stability of fluoroanilines is a critical aspect of their application in various chemical syntheses and industrial processes. While specific studies on this compound are limited, research on related fluoroaniline (B8554772) compounds provides valuable insights into their decomposition behavior.

Fluoroanilines, in general, are susceptible to degradation under thermal stress. Studies have shown that some N- and/or 2-substituted 4-fluoroanilines are thermally unstable when dissolved in chloroform. researchgate.net The decomposition of these compounds can be influenced by the nature and position of the substituents on the aniline ring. For instance, the introduction of an electron-withdrawing group can reduce the heat energy required for decomposition. mdpi.com

The stability of arenediazonium salts derived from primary aromatic amines, such as fluoroanilines, is notably higher than that of their aliphatic counterparts, especially at low temperatures (273-278 K). ncert.nic.in This enhanced stability is attributed to resonance delocalization of the positive charge over the benzene (B151609) ring. ncert.nic.in However, upon heating, these salts can decompose, releasing nitrogen gas and generating various products.

The thermal decomposition of fluoroanilines can lead to the formation of a variety of products, depending on the specific conditions and the presence of other reagents. When heated to decomposition, 4-fluoroaniline (B128567) is known to emit very toxic fumes of nitrogen oxides and hydrogen fluoride. nih.gov Under fire conditions, hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride. nih.gov

Experimental studies on the thermal decomposition of a class of heterocyclic compounds containing a substituted phenyl moiety, including chloroanilines, have identified several common volatile products. mdpi.com These include ammonia (B1221849) (NH3), hydrogen cyanide (HCN), isocyanic acid (HNCO) and its derivatives, carbon dioxide (CO2), carbon monoxide (CO), water (H2O), and aromatic amine derivatives. mdpi.com The formation of these products suggests that the decomposition process is initiated by the radical cleavage of C-N and C-C bonds. mdpi.com

The following table summarizes the potential decomposition products of fluoroanilines based on the available literature.

Decomposition ConditionPotential ProductsReference
Heating to decompositionNitrogen oxides (NOx), Hydrogen fluoride (HF) nih.gov
Fire conditionsCarbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen fluoride (HF) nih.gov
Pyrolysis (inferred from related compounds)Ammonia (NH3), Hydrogen cyanide (HCN), Isocyanic acid (HNCO), Aromatic amine derivatives mdpi.com

An extensive search for detailed, experimentally-derived spectroscopic data for the compound This compound (CAS No. 821791-69-9) has been conducted. While the existence of this compound is confirmed in chemical databases and supplier catalogs, the specific, publicly available research findings required to populate the requested article sections are not present in the accessible scientific literature.

The instructions necessitate a thorough and scientifically accurate article based on detailed research findings, including specific data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, High-Resolution Mass Spectrometry (HRMS), and Electrospray Ionization (ESI-MS) fragmentation patterns.

Unfortunately, published, citable sources containing this complete set of specific data points (e.g., chemical shifts, coupling constants, exact mass, and fragmentation analysis) for this compound could not be located. To ensure the highest standard of scientific accuracy and strictly adhere to the user's request for data-driven content, the article cannot be generated without this foundational information. Fabricating or extrapolating such precise data from related compounds would be scientifically unsound.

Therefore, it is not possible to fulfill this request at this time due to the lack of available source data in the public domain.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (IR) and Electronic Absorption Spectroscopy (UV-Vis)

Vibrational and electronic spectroscopy are powerful non-destructive techniques for probing the molecular structure and electronic transitions of a compound.

Infrared (IR) Spectroscopy provides a detailed fingerprint of the functional groups present in a molecule. For 4-Ethyl-2-fluoroaniline, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the ethyl group and the aromatic ring, C=C stretching vibrations of the benzene (B151609) ring, and the C-F and C-N stretching vibrations.

Based on data for structurally related compounds such as 2-fluoroaniline (B146934) and 4-ethylaniline, the following table outlines the expected regions for key vibrational modes in this compound. However, specific experimental data for this compound is not widely available in the reviewed literature.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching (Ethyl group)2850 - 2975
Aromatic C=CStretching1450 - 1650
C-NStretching1250 - 1350
C-FStretching1100 - 1250

Electronic Absorption (UV-Vis) Spectroscopy is utilized to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound is anticipated to show absorption bands characteristic of the phenyl chromophore, influenced by the amino (-NH2), ethyl (-CH2CH3), and fluoro (-F) substituents. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the primary absorption bands of benzene. While specific experimental UV-Vis absorption maxima for this compound are not readily found in published literature, the spectrum is expected to be similar to other fluoroaniline (B8554772) derivatives, showing transitions in the ultraviolet region.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

X-ray diffraction is an indispensable tool for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the molecular structure in the solid state. This technique would allow for the precise measurement of the C-C, C-N, and C-F bond lengths, as well as the bond angles within the benzene ring and the ethyl substituent. Furthermore, it would reveal the conformation of the ethyl group relative to the aromatic ring and the planarity of the aniline (B41778) moiety. Intermolecular interactions, such as hydrogen bonding involving the amine group, would also be elucidated, providing insight into the crystal packing.

Despite the power of this technique, a search of crystallographic databases reveals that the single-crystal X-ray structure of this compound has not been reported in the publicly available scientific literature to date. Therefore, no experimental crystallographic data can be presented.

Surface and Hyphenated Analytical Techniques

A variety of other analytical techniques are crucial for characterizing the surface chemistry, purity, and elemental composition of this compound.

X-ray Photoelectron Spectroscopy (XPS) in Surface Functionalization Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. While no specific XPS studies on this compound have been identified in the literature, this technique would be highly valuable in studies where the compound is used to functionalize surfaces. For instance, if this compound were grafted onto a polymer or metal oxide surface, XPS could confirm its presence and provide information on the chemical bonding environment of the nitrogen, fluorine, and carbon atoms. High-resolution spectra of the N 1s, F 1s, and C 1s regions would be of particular interest.

Gas-Liquid Chromatography (GLC) and High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of chemical compounds and analyzing mixtures. Both Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are suitable for the analysis of this compound.

These methods separate the target compound from impurities, starting materials, and by-products. The purity is typically determined by the area percentage of the main peak in the chromatogram. While specific, validated analytical methods for this compound are not detailed in research publications, methods for similar compounds, such as other fluoroaniline isomers, have been developed. For example, HPLC methods for fluoroanilines often utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a pH modifier like formic or acetic acid.

Chemical suppliers of this compound often report a purity of ≥95%, which is likely determined by GLC or HPLC, although the specific analytical conditions are not always provided. sigmaaldrich.com

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. The experimental results are then compared to the theoretical values calculated from the molecular formula to confirm the compound's stoichiometry.

For this compound, with the molecular formula C₈H₁₀FN, the theoretical elemental composition can be calculated as follows:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01896.0869.04
HydrogenH1.011010.107.26
FluorineF19.00119.0013.66
NitrogenN14.01114.0110.07
Total 139.19 100.00

Experimental data from elemental analysis of synthesized batches of this compound would be expected to be in close agreement with these theoretical values, typically within ±0.4%, to confirm the correct elemental composition. However, no such experimental data is available in the reviewed scientific literature.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scispace.com DFT methods are used to determine optimized geometries, electronic properties, and spectroscopic parameters, providing a theoretical framework to understand the behavior of 4-Ethyl-2-fluoroaniline. iucr.orgnih.gov

Molecular geometry optimization is a computational process to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation, of a molecule. umanitoba.ca For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to locate this energy minimum. scispace.comnih.gov

The analysis would involve exploring the potential energy surface by systematically rotating the ethyl and amino groups. The primary conformational questions would be the rotational barrier of the C-C bond in the ethyl group and the orientation of the -NH2 group relative to the plane of the benzene (B151609) ring. Like other aniline (B41778) derivatives, the amino group is expected to be slightly pyramidal. umanitoba.ca The geometry of the heavy-atom backbone would be largely planar, consistent with the aromatic system. umanitoba.ca Conformational analysis helps identify the most stable isomer and the energy barriers between different conformations. frontiersin.orgresearchgate.net

Table 1: Predicted Key Geometrical Parameters for this compound (Illustrative)
ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond LengthC-F~1.35 Å
C-N~1.40 Å
C-C (ring)~1.39 - 1.41 Å
C-C (ethyl)~1.53 Å
Bond AngleC-C-F~118°
C-C-N~121°
Dihedral AngleC-C-N-H~15 - 35° (indicating pyramidalization)

Note: These values are illustrative and represent typical results for similar substituted anilines as specific computational data for this compound is not available in the cited literature.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. taylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amino group, reflecting its nucleophilic character. The LUMO would likely be distributed over the aromatic ring's antibonding π* orbitals. The electron-donating ethyl group and amino group would raise the HOMO energy, while the electronegative fluorine atom would lower it, collectively influencing the molecule's reactivity. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's electronic properties. tandfonline.com

Table 2: Illustrative Quantum Chemical Descriptors for this compound
ParameterFormulaPredicted Value (eV)
HOMO Energy (EHOMO)--5.40
LUMO Energy (ELUMO)--0.25
Energy Gap (ΔE)ELUMO - EHOMO5.15
Ionization Potential (I)-EHOMO5.40
Electron Affinity (A)-ELUMO0.25
Global Hardness (η)(I - A) / 22.58
Electronegativity (χ)(I + A) / 22.83
Electrophilicity Index (ω)χ² / (2η)1.55

Note: These values are hypothetical, calculated from illustrative HOMO/LUMO energies to demonstrate how such data would be presented. Specific computational data for this compound is not available in the cited literature.

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts, in particular, can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govjmaterenvironsci.com

By calculating the ¹H and ¹³C NMR chemical shifts for the optimized geometry of this compound, a theoretical spectrum can be generated. Comparing these predicted shifts with experimental data serves as a rigorous method for structural confirmation and assignment of specific resonances, especially in complex molecules. nrel.govd-nb.info Typically, calculated shielding tensors are scaled using empirical formulas to improve the correlation with experimental chemical shifts measured in solution. nih.govaps.org

Table 3: Illustrative Correlation of Predicted and Experimental NMR Shifts (¹³C) for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
C1 (C-N)125.1124.8
C2 (C-F)152.5152.2
C3117.3117.0
C4 (C-Ethyl)138.9138.5
C5128.4128.1
C6115.8115.6
C (Ethyl-CH₂)28.027.7
C (Ethyl-CH₃)14.213.9

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational and experimental NMR correlations for this compound are not available in the cited literature.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. materialsciencejournal.orgmpg.de It transforms the complex, delocalized molecular orbitals into localized, intuitive Lewis-like structures (bonds, lone pairs, core orbitals). wisc.edu

For this compound, NBO analysis would quantify the key electronic interactions that contribute to its stability. A significant interaction would be the delocalization of the nitrogen atom's lone pair (a donor orbital, n(N)) into the antibonding π* orbitals of the adjacent aromatic carbon atoms (acceptor orbitals, π(C-C)). materialsciencejournal.org This n → π interaction is characteristic of aniline systems and is a measure of the resonance effect. The analysis provides second-order perturbation theory energies (E(2)), where a larger E(2) value indicates a stronger electronic interaction. wisc.edu

Table 4: Illustrative NBO Second-Order Perturbation Analysis for this compound
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
n(N)π(C1-C6)~45.5
n(N)π(C1-C2)~10.2
n(F)σ(C2-C1)~3.1
n(F)σ(C2-C3)~4.5
σ(C3-H)σ*(C2-F)~2.5

Note: This table presents expected interactions and stabilization energies based on studies of similar molecules. Specific NBO data for this compound is not available in the cited literature.

Intermolecular Interactions and Crystal Packing Analysis

While DFT and NBO analyses focus on intramolecular properties, understanding how molecules arrange themselves in the solid state is crucial for materials science. Crystal packing studies reveal the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal lattice. amanote.com

Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions in a crystal. iucr.orgresearchgate.net The surface is mapped with properties like dnorm, which simultaneously shows the distance from the surface to the nearest nucleus inside (di) and outside (de), highlighting regions of close contact. Red spots on the dnorm surface indicate close intermolecular contacts, which are often hydrogen bonds. mdpi.com

Table 5: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
Contact TypeContribution (%)
H···H~45%
C···H / H···C~25%
F···H / H···F~15%
N···H / H···N~8%
C···C~4%
Other~3%

Note: This table shows a typical distribution of intermolecular contacts for a fluorinated organic molecule. A crystal structure for this compound has not been reported in the cited literature, so this data is illustrative.

Hydrogen Bonding Networks and Supramolecular Assembly

While specific studies on the supramolecular assembly of this compound are not extensively documented, insights can be drawn from computational and crystallographic analyses of closely related fluoroaniline (B8554772) derivatives. The presence of both a hydrogen bond donor (the -NH2 group) and a hydrogen bond acceptor (the fluorine atom) in the this compound molecule suggests its potential to form significant intermolecular interactions.

Theoretical studies on similar molecules, such as N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline, have utilized Hirshfeld surface analysis to quantify the contributions of various intermolecular contacts to the crystal packing. In this related compound, H···H, C···H, and F···H interactions were found to be the most significant, highlighting the importance of hydrogen bonding and van der Waals forces in the formation of its supramolecular structure. researchgate.net The packing of this crystal structure is determined by weak C–H···F and C–H···N intermolecular hydrogen bonds. researchgate.net

Furthermore, density functional theory (DFT) has been employed to study derivatives synthesized from 4-fluoroaniline (B128567). For instance, in a highly functionalized tetrahydropyridine (B1245486) derivative, an intramolecular N—H⋯O hydrogen bond was identified, leading to the formation of an S(6) ring motif. iucr.orgnih.gov In the crystal structure of this derivative, molecules are linked by C—H⋯F hydrogen bonds, creating a three-dimensional network. iucr.orgnih.gov A Hirshfeld surface analysis revealed the following contributions to the crystal packing: nih.gov

Contact Type Contribution (%)
H···H47.9
C···H/H···C30.7
F···H/H···F12.4

These findings underscore the capability of the fluoroaniline moiety to participate in intricate hydrogen bonding networks, which are crucial in dictating the self-assembly and final architecture of the resulting solid-state structures.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target.

In a notable study, a series of novel 4-anilinoquinazoline (B1210976) derivatives were synthesized and evaluated for their anticancer activity. One of the most potent compounds in this series incorporated a 4-bromo-2-fluoroaniline (B1266173) moiety, which is structurally analogous to this compound. Molecular docking simulations were performed to investigate the binding mode of this compound with two important cancer targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The docking results provided key insights into the ligand-target interactions, revealing the binding energies and inhibition constants, which are summarized in the table below:

Target Protein Binding Energy (kcal/mol) Inhibition Constant (µM)
EGFR-6.3920.67
VEGFR-2-8.240.9

The data indicated a more effective binding with VEGFR-2. The higher potency of this compound was attributed to the flexibility of its side chain, its higher lipophilicity, and lower steric hindrance. Such studies highlight the utility of the 2-fluoroaniline (B146934) scaffold in designing targeted therapeutic agents and demonstrate the power of molecular docking in elucidating the specific interactions that govern biological activity.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. While specific reaction mechanism studies for this compound are limited, research on similar aniline derivatives provides a framework for understanding its potential reactivity.

A computational study on the reaction between 4-methyl aniline and the hydroxyl radical (OH), a key atmospheric oxidant, offers valuable parallels. This research employed the M06-2X and CCSD(T) methods with the 6-311++G(3df,2p) basis set to map out the potential energy surface of the reaction. mdpi.com The kinetics were analyzed using transition state theory and the microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.com

The study identified several possible reaction pathways, including OH addition to the aromatic ring and hydrogen abstraction from the amino and methyl groups. The calculations revealed that the addition of the OH radical to different positions on the aniline ring leads to the formation of various adducts (intermediate species). For instance, the addition to the carbon atom bearing the -NH2 group forms one such adduct, while additions at other ring positions create different intermediates. mdpi.com

Similarly, hydrogen abstraction pathways were also modeled, leading to different products. The computational results indicated that one particular product, arising from hydrogen abstraction, was the major product under the studied conditions. mdpi.com This type of detailed mechanistic study, though performed on a related molecule, demonstrates how computational chemistry can be used to predict the likely outcomes and kinetics of reactions involving substituted anilines like this compound. These theoretical models are crucial for understanding the compound's stability, reactivity, and potential degradation pathways in various environments.

Applications of 4 Ethyl 2 Fluoroaniline and Its Derivatives in Advanced Organic and Medicinal Chemistry Research

Strategic Building Blocks in Complex Molecule Synthesis

4-Ethyl-2-fluoroaniline is recognized as a key strategic building block in the synthesis of intricate molecular architectures. nih.govchemistryworld.com Its utility stems from the reactivity of the aniline (B41778) amine group, which readily participates in a wide range of chemical transformations, allowing for its incorporation into larger, more complex structures. The presence of the fluorine atom ortho to the amine group and the ethyl group para to it provides a unique substitution pattern that guides synthetic strategies and imparts specific properties to the final products. This makes it a sought-after intermediate in various chemical industries. nih.govsigmaaldrich.com

In the pharmaceutical sector, fluorinated anilines are crucial intermediates for the synthesis of active pharmaceutical ingredients (APIs). pubcompare.ai The parent compound, 4-fluoroaniline (B128567), is a well-established precursor in the manufacturing of various pharmaceuticals. nih.gov The introduction of fluorine into drug candidates can enhance their metabolic stability, binding affinity, and bioavailability. A notable example is the use of 2-fluoroaniline (B146934) derivatives in the synthesis of targeted cancer therapies like Binimetinib, where the fluoroaniline (B8554772) moiety is a key structural component. nih.gov The this compound structure offers a similar scaffold for medicinal chemists to develop new lead compounds, with the ethyl group providing an additional point for modification or interaction with biological targets.

The utility of fluoroaniline derivatives extends to the agrochemical and dye industries. Para-fluoroaniline is a known intermediate in the production of agricultural pesticides, including herbicides and fungicides, as well as various dyestuffs. nih.govgoogle.com In dye synthesis, incorporating a fluorine atom can significantly improve the properties of the final product. Dyes derived from fluoroanilines may exhibit enhanced stability, superior lightfastness, and increased resistance to chemical degradation, which are highly desirable qualities for textiles used in demanding environments like automotive and outdoor applications. bloomtechz.comsdfine.com The reactive nature of the aniline group allows for the creation of a broad spectrum of dye molecules, potentially expanding the available color palette. bloomtechz.com

Scaffold Development for Bioactive Molecules

The this compound core structure serves as a versatile scaffold for the development of a wide range of bioactive molecules. By modifying this basic structure, researchers can design and synthesize novel compounds with targeted biological activities. The specific arrangement of substituents on the phenyl ring is instrumental in defining the molecule's interaction with enzymes, receptors, and other biological targets.

The fluoroaniline scaffold is a key feature in the design of novel anticancer agents. Research has shown that derivatives incorporating a substituted fluoroaniline ring can exhibit potent cytotoxic activity against various cancer cell lines.

Anilinoquinazolines: In one study, a series of 4-anilinoquinazoline (B1210976) derivatives were synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). A compound featuring a 4-bromo-2-fluoroaniline (B1266173) moiety demonstrated the best cytotoxic activity against the A431 human carcinoma cell line, with an IC50 value of 2.62 μM, which was comparable to established drugs like erlotinib (B232) and vandetanib.

Anilinofuroquinolines: Other research has focused on 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives. These compounds were evaluated against the National Cancer Institute's 60 cancer cell line panel, with some derivatives showing potent inhibitory activities at nanomolar concentrations against specific renal and melanoma cancer cell lines. nih.gov

Thiazolidinones: A novel synthetic route has been developed to create fluorinated thiazolidin-4-one derivatives from various aromatic fluorinated anilines. researchgate.net The resulting compounds were tested for their in vitro anticancer potential against human liver (HepG2) and colon (HCT116) cancer cell lines, revealing that the substitution pattern of fluorine on the aromatic ring significantly influenced their anticancer activity. researchgate.net

Table 1: Anticancer Activity of Selected Fluoroaniline Derivatives

Compound ClassSpecific Derivative MentionedTarget/Cell LineReported Activity (IC50/GI50)Source
4-AnilinoquinazolineCompound 8a (bearing 4-bromo-2-fluoroaniline)A431 (Human Carcinoma)2.62 µM
4-Anilinofuro[2,3-b]quinoline1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone (5a)NCI-60 Panel (Mean)0.025 µM nih.gov
4-Anilinofuro[3,2-c]quinoline(E)-1-[3-(furo[3,2-c]quinolin-4-ylamino)phenyl]ethanone oxime (14a)UACC-62 (Melanoma)<0.01 µM nih.gov
Fluorinated ThiazolidinoneDerivatives with m-position fluorineHepG2, HCT116Showed promising potential researchgate.net

The development of new antifungal agents is a critical area of research, and heterocyclic compounds derived from aniline precursors play a significant role. mdpi.com While specific studies focusing exclusively on this compound for antifungal development are not widespread, the general class of aniline derivatives is used to synthesize scaffolds like thiazolidinones, which have been evaluated for antifungal properties. For instance, certain novel thiazolidin-4-one derivatives have been screened for activity against fungal strains such as Candida albicans. nanobioletters.com The structural versatility of the fluoroaniline scaffold makes it a promising starting point for designing novel compounds that could target fungal-specific pathways, such as ergosterol (B1671047) biosynthesis. mdpi.comnih.gov The search for new azole derivatives, a major class of antifungal drugs, often involves heterocyclic synthesis where aniline derivatives can be key precursors. mdpi.com

Derivatives of fluorinated anilines have demonstrated significant potential as both antimicrobial and antibiofilm agents, addressing the growing challenge of antibiotic resistance.

Activity against Vibrio Species: A study of 68 aniline derivatives found that certain trifluoro-anilines exhibited potent antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi. mdpi.com These compounds were shown to disrupt the bacterial cell membrane and reduce virulence factors. The presence of trifluoro groups was noted to enhance their efficacy. mdpi.com

Activity against Staphylococcus aureus: Thiazolidinone derivatives, which can be synthesized from anilines, have shown potent bactericidal and anti-biofilm activities against Staphylococcus aureus. nih.gov Some derivatives were effective at killing cells within mature biofilms, a critical challenge in treating chronic infections. nih.gov

Broad-Spectrum Potential: Other studies have synthesized indolylbenzo[d]imidazole derivatives from substituted anilines, which showed high activity against methicillin-resistant S. aureus (MRSA) and Candida albicans. mdpi.com These compounds were effective at both inhibiting biofilm formation and eradicating mature biofilms. mdpi.com Similarly, 4-anilinocoumarin derivatives have been identified as potential antimicrobial agents against both Gram-positive and Gram-negative bacteria. japsonline.com

Table 2: Antimicrobial and Antibiofilm Activity of Selected Aniline Derivatives

Compound ClassDerivative ExampleTarget OrganismKey FindingSource
Trifluoro-aniline2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticusMIC of 50 µg/mL; suppressed biofilm formation mdpi.com
Indolylbenzo[d]imidazoleCompound 3aoS. aureus (MRSA)MIC < 1 µg/mL; excellent antibiofilm activity mdpi.com
ThiazolidinoneTD-H2-AS. aureusPotent bactericidal activity toward cells in mature biofilms nih.gov
4-AnilinocoumarinCompound 4h'S. aureusZone of inhibition: 6.595 ± 0.021 mm japsonline.com

Investigation of Enzyme Inhibitory Properties (e.g., Monoamine Oxidase A and B)

Derivatives of substituted anilines are actively investigated for their potential as enzyme inhibitors, particularly for targets such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). These enzymes are crucial in the metabolism of neurotransmitters like dopamine (B1211576) and serotonin, making them important targets for the treatment of neurological disorders.

Research into anilide derivatives has shown that substitutions on the aniline ring are critical for inhibitory potency and selectivity. For instance, a series of N,3-diphenylprop-2-enamide derivatives demonstrated that halogen substitutions on the N-phenyl (aniline) ring enhance binding affinities for the MAO-B active site. nih.gov Specifically, compounds with 3-chloro and 3-bromo substitutions on the aniline moiety were identified as potent, selective, and reversible inhibitors of MAO-B. nih.gov Further modifications, such as adding a hydroxyl group to the C3 phenyl ring, increased the potency even more, with IC₅₀ values reaching the low nanomolar range (e.g., 0.026 µM). nih.gov

While research has not focused specifically on the 4-ethyl-2-fluoro combination, studies on related pyridazinobenzylpiperidine derivatives showed that a fluorine substituent at the 3-position of the phenyl ring resulted in significant MAO-B inhibition, although it was less potent than a chloro substituent in that particular series. mdpi.com This highlights the nuanced role of halogen placement and identity in achieving high inhibitory activity. The data suggest that the this compound scaffold could be a promising starting point for designing novel MAO inhibitors.

Compound Derivative ClassTarget EnzymeInhibition Value (IC₅₀ or Kᵢ)Selectivity
(2E)-N-(3-chlorophenyl)-3-phenylprop-2-enamideMAO-B0.53 µM (IC₅₀)37-fold selective for MAO-B over MAO-A
(2E)-N-(3-bromophenyl)-3-phenylprop-2-enamideMAO-B0.45 µM (IC₅₀)Selective for MAO-B
(2E)-N-(3-bromophenyl)-3-(4-hydroxyphenyl)prop-2-enamideMAO-B0.026 µM (IC₅₀)Selective for MAO-B
Pyridazinobenzylpiperidine (S5, 3-Cl)MAO-B0.203 µM (IC₅₀)19.04 (SI for MAO-B vs MAO-A)
Pyridazinobenzylpiperidine (S5, 3-Cl)MAO-A3.857 µM (IC₅₀)N/A

Exploration of Receptor Binding Affinities

The fluoroaniline scaffold is integral to the development of ligands targeting various biological receptors. The electronic properties conferred by the fluorine atom can alter binding affinities and selectivities.

One area of research involves dopamine receptors. A study on derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine, which can be considered a modification of dopamine where a hydroxyl group is replaced by fluorine, evaluated their binding to D-1 and D-2 dopamine receptors. nih.govresearchgate.net The parent compound showed slightly less affinity for both receptor subtypes compared to dopamine itself. However, N-alkylation of the amine group, for instance with ethyl or n-propyl groups, led to a significant enhancement in affinity and selectivity for D-2 binding sites. nih.govresearchgate.net This demonstrates how modifications to the aniline derivative structure can fine-tune receptor interactions.

CompoundReceptor TargetBinding Affinity (Kᵢ in nM)Comment
Dopamine (DA)D-11800Reference compound
Dopamine (DA)D-225Reference compound
2-(4-fluoro-3-hydroxyphenyl)ethylamineD-13500~2-fold less affinity than DA
2-(4-fluoro-3-hydroxyphenyl)ethylamineD-245~2-fold less affinity than DA
N-ethyl derivativeD-21.8High affinity and selectivity for D-2
N-n-propyl derivativeD-20.7High affinity and selectivity for D-2

Modulation of Pharmacokinetic and Pharmacodynamic Parameters through Fluorination

A primary application of fluorinated aromatic compounds in medicinal chemistry is to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov The substitution of a hydrogen atom with fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. annualreviews.org Given the high strength of the carbon-fluorine bond compared to a carbon-hydrogen bond, this substitution significantly increases metabolic stability. tandfonline.com

This strategy improves a drug's half-life and bioavailability. nih.gov Furthermore, the high electronegativity of fluorine can lower the pKa of nearby amino groups, which can improve membrane permeation and, consequently, absorption. tandfonline.com While fluorinated aromatic compounds are generally more resistant to metabolism, defluorination can still occur, catalyzed by cytochrome P450. annualreviews.orgresearchgate.net The introduction of fluorine can therefore be used strategically to alter the rate, route, and extent of drug metabolism. annualreviews.org This modification can help dissociate the desired pharmacological effects from unwanted toxicological properties that might arise from certain metabolites. annualreviews.org

Applications in Materials Science and Nanotechnology

Substituted anilines are valuable reagents for the chemical functionalization of carbon nanotubes (CNTs), a process that improves their solubility and processability, making them suitable for a wider range of applications. One of the most effective methods involves the in situ generation of diazonium species from an aniline derivative, which then covalently bond to the CNT sidewall.

A comprehensive study functionalized multi-walled carbon nanotubes (MWCNTs) with a variety of p-substituted anilines, including 4-fluoroaniline and 4-ethylaniline. up.pt The process, which uses isopentyl nitrite (B80452) to generate the reactive diazonium cation, was found to be highly efficient. The extent of functionalization was largely independent of the specific substituent on the aniline ring (whether electron-donating like ethyl or electron-withdrawing like fluoro). up.pt This covalent attachment of aryl groups derived from anilines overcomes the strong van der Waals forces that cause CNTs to agglomerate, leading to significantly improved dispersion in organic solvents. up.pt Such functionalized CNTs have potential applications in composites, electronics, and biomedical devices. rit.eduworldscientific.com

Ligand Design in Organometallic and Coordination Chemistry

Anilines and their derivatives are widely used as ligands in organometallic and coordination chemistry, forming stable complexes with a variety of transition metals. tandfonline.comrsc.org The nitrogen atom's lone pair of electrons coordinates to the metal center, and the properties of the resulting complex are heavily influenced by the substituents on the aromatic ring.

In the case of this compound, the substituents would have distinct electronic effects. The fluorine atom at the ortho position is strongly electron-withdrawing, which reduces the electron density on the aromatic ring and decreases the basicity of the amine nitrogen. This can weaken the sigma-donating ability of the ligand. Conversely, the ethyl group at the para position is weakly electron-donating, which slightly counteracts the effect of the fluorine. Research on substituted aniline complexes with cobalt(II) has shown that electron-withdrawing substituents para to the amino group can enhance binding in the second coordination sphere, an effect attributed to electrostatic interactions. cdnsciencepub.com These modulated electronic properties, combined with the steric profile of the substituents, make this compound a potentially useful ligand for tuning the reactivity and stability of metal complexes used in catalysis and materials science. beilstein-journals.org

Development of Spectroscopic Probes for Biological Systems

The aniline moiety is inherently fluorescent, and its photophysical properties are often sensitive to the local environment, such as solvent polarity and pH. This makes aniline derivatives candidates for the development of spectroscopic probes for biological systems. The design of such probes often relies on modulating the electronic structure of the fluorophore to induce a change in fluorescence upon interaction with an analyte or a change in environmental conditions.

For this compound, the amino group can act as a pH-sensitive site. Protonation of the amine in acidic conditions would alter the intramolecular charge transfer characteristics of the molecule, likely leading to a change in its fluorescence emission spectrum. The electron-withdrawing fluorine and electron-donating ethyl groups would further modulate the ground and excited state electronic properties, potentially shifting the absorption and emission wavelengths. While specific use of this compound as a probe has not been extensively documented, related structures like quinoline (B57606) derivatives are used to create fluorescent complexes for detecting metal ions and for cell imaging, demonstrating the utility of nitrogen-containing aromatic compounds in this field. nih.gov

Synthesis of Boronic Acid Derivatives for Chemical Modification

The conversion of this compound into its corresponding boronic acid derivative, (4-ethyl-2-fluorophenyl)boronic acid, is a critical step for its application in advanced chemical modifications, particularly in carbon-carbon bond-forming reactions. Direct conversion from the aniline is not standard; typically, the aniline must first be transformed into a more suitable precursor, such as an aryl halide. This intermediate then undergoes a borylation reaction to yield the desired boronic acid or its ester.

A common and effective strategy involves a two-step sequence: the conversion of the aniline to an aryl halide via a Sandmeyer-type reaction, followed by a palladium-catalyzed borylation.

Step 1: Conversion of this compound to an Aryl Halide

The amino group of this compound is not a suitable leaving group for direct borylation. Therefore, it is typically converted into a diazonium salt, which can then be readily substituted with a halide (e.g., bromine or iodine). This diazotization, followed by a Sandmeyer reaction, provides the necessary aryl halide precursor, such as 1-bromo-4-ethyl-2-fluorobenzene (B1509437) or 1-iodo-4-ethyl-2-fluorobenzene.

Step 2: Palladium-Catalyzed Miyaura Borylation

With the aryl halide in hand, the key transformation to install the boronic acid functional group is the Miyaura borylation reaction. organic-chemistry.org This powerful palladium-catalyzed cross-coupling reaction enables the synthesis of arylboronate esters from aryl halides or triflates using a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), or pinacol (B44631) borane. organic-chemistry.orgnih.gov The resulting pinacol boronate esters are stable, can be purified by standard methods like chromatography, and are excellent coupling partners in subsequent reactions. organic-chemistry.org

The general reaction scheme for the borylation of the aryl halide derived from this compound is as follows:

Scheme 1: Synthesis of (4-ethyl-2-fluorophenyl)boronic acid pinacol ester via Miyaura Borylation

This reaction is highly efficient and tolerates a wide variety of functional groups, making it a cornerstone of modern synthetic chemistry. nih.govresearchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. organic-chemistry.org A weak base, such as potassium acetate (B1210297) (KOAc), is often preferred to prevent the competing Suzuki-Miyaura coupling of the newly formed boronate ester with the starting aryl halide. organic-chemistry.org

The following table outlines typical conditions for the Miyaura borylation of an aryl bromide precursor.

ParameterConditionPurpose/Comment
Aryl Halide1-Bromo-4-ethyl-2-fluorobenzeneSubstrate for the borylation reaction.
Boron SourceBis(pinacolato)diboron (B₂pin₂)Provides the boronate ester moiety.
CatalystPd(dppf)Cl₂ (Palladium(II) dichloride complex with [1,1'-Bis(diphenylphosphino)ferrocene])Commonly used, efficient palladium catalyst.
BasePotassium Acetate (KOAc)Activates the diboron reagent and facilitates the catalytic cycle.
SolventDioxane or TolueneAprotic solvent suitable for the reaction conditions.
Temperature80-100 °CProvides thermal energy to drive the reaction.
Product2-(4-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneThe desired boronic acid pinacol ester.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of the resulting (4-ethyl-2-fluorophenyl)boronic acid or its pinacol ester is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a new carbon-carbon bond by coupling the organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.

This methodology is exceptionally versatile for chemical modification, allowing the 4-ethyl-2-fluorophenyl moiety to be incorporated into a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. For instance, coupling the (4-ethyl-2-fluorophenyl)boronic acid derivative with a different aryl or heteroaryl halide can generate complex biaryl structures, which are common motifs in biologically active compounds.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Ethyl-2-fluoroaniline, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves fluorination of precursor anilines. For example, DAST (diethylaminosulfur trifluoride) in dichloromethane at 0°C to room temperature is a common fluorination reagent, followed by reduction (e.g., Fe powder in EtOH/H₂O/AcOH under reflux) to yield the final product . Key parameters include:
  • Temperature control : Fluorination at low temperatures minimizes side reactions.
  • Purification : Column chromatography or recrystallization improves purity.
  • Yield optimization : Monitoring reaction progress via TLC or HPLC ensures intermediate stability.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR (¹H/¹³C/¹⁹F) : Confirm substituent positions (e.g., fluorine at C2, ethyl at C4) and detect impurities .
  • GC-MS/HPLC : Quantify purity (>98% for most studies) and identify byproducts .
  • Elemental analysis : Validate empirical formula (e.g., C₈H₁₀FN).

Q. What solvents and storage conditions are recommended for this compound?

  • Methodological Answer :
  • Solubility : Slightly soluble in chloroform and DMSO; avoid protic solvents to prevent decomposition .
  • Storage : Under inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent oxidation and photodegradation .

Advanced Research Questions

Q. How do substituent effects (e.g., ethyl vs. methyl groups) influence the electronic properties and reactivity of fluorinated anilines?

  • Methodological Answer :
  • Computational modeling : Use density functional theory (DFT) to calculate Fukui indices for nucleophilic/electrophilic sites. Compare with experimental data (e.g., reaction rates in cross-coupling reactions) .
  • Spectroscopic analysis : UV-Vis and fluorescence spectra reveal electronic transitions altered by substituents .

Q. What strategies resolve contradictions in reported pKa or solubility data for this compound derivatives?

  • Methodological Answer :
  • Data validation : Replicate experiments under standardized conditions (pH, temperature).
  • Source analysis : Cross-reference datasets from peer-reviewed journals (e.g., Acta Crystallographica) over commercial databases .
  • Statistical tools : Apply regression models to identify outliers in collated data .

Q. How can computational methods (e.g., QSPR) predict the biological or catalytic activity of this compound derivatives?

  • Methodological Answer :
  • Quantum chemical descriptors : Calculate HOMO-LUMO gaps, dipole moments, and molecular electrostatic potentials (MEPs) .
  • Machine learning : Train models on existing bioactivity datasets (e.g., enzyme inhibition) to predict novel derivatives’ efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.